molecular formula C15H11Cl4N3O2 B11516846 2,5,6-trichloro-N-[(2-chlorobenzyl)carbamoyl]-4-methylpyridine-3-carboxamide

2,5,6-trichloro-N-[(2-chlorobenzyl)carbamoyl]-4-methylpyridine-3-carboxamide

Cat. No.: B11516846
M. Wt: 407.1 g/mol
InChI Key: WUMVUAQTLQLDKA-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHYL]-3-(2,5,6-TRICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a chlorophenyl group and a trichloromethylpyridine moiety. It is known for its stability and reactivity, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLOROPHENYL)METHYL]-3-(2,5,6-TRICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA typically involves multiple steps, starting with the preparation of the chlorophenyl and trichloromethylpyridine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include chlorinating agents, solvents like methanol, and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH. Advanced techniques like chromatography and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLOROPHENYL)METHYL]-3-(2,5,6-TRICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield chlorinated oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHYL]-3-(2,5,6-TRICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHYL]-3-(2,5,6-TRICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-CHLOROPHENYL)METHYL]-3-(2,4,6-TRICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA
  • 1-[(2-CHLOROPHENYL)METHYL]-3-(2,5,6-TRICHLORO-4-ETHYLPYRIDINE-3-CARBONYL)UREA

Uniqueness

1-[(2-CHLOROPHENYL)METHYL]-3-(2,5,6-TRICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H11Cl4N3O2

Molecular Weight

407.1 g/mol

IUPAC Name

2,5,6-trichloro-N-[(2-chlorophenyl)methylcarbamoyl]-4-methylpyridine-3-carboxamide

InChI

InChI=1S/C15H11Cl4N3O2/c1-7-10(12(18)21-13(19)11(7)17)14(23)22-15(24)20-6-8-4-2-3-5-9(8)16/h2-5H,6H2,1H3,(H2,20,22,23,24)

InChI Key

WUMVUAQTLQLDKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)NC(=O)NCC2=CC=CC=C2Cl

Origin of Product

United States

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